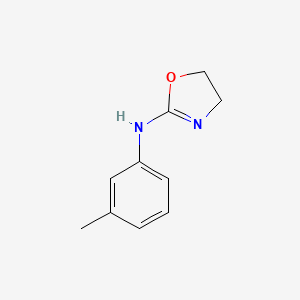
2-(m-Toluidino)-2-oxazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(m-Toluidino)-2-oxazoline is an organic compound that belongs to the class of oxazolines. Oxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the m-toluidino group, which is a derivative of toluene, adds unique properties to this compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Toluidino)-2-oxazoline typically involves the reaction of m-toluidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazoline ring. The reaction conditions usually require a solvent like dichloromethane and are carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is typically monitored using high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-(m-Toluidino)-2-oxazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of corresponding oxazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, converting the oxazoline ring to an oxazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the oxazoline ring, especially at the carbon adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like titanium silicalite-1.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxazolone derivatives.
Reduction: Oxazolidine derivatives.
Substitution: N-substituted oxazolines.
Aplicaciones Científicas De Investigación
2-(m-Toluidino)-2-oxazoline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell walls.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-(m-Toluidino)-2-oxazoline involves its interaction with specific molecular targets. The oxazoline ring can coordinate with metal ions, making it useful in catalysis. Additionally, the m-toluidino group can interact with biological membranes, potentially disrupting their integrity and leading to antimicrobial effects. The compound’s ability to form stable complexes with metals also makes it valuable in various catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(p-Toluidino)-2-oxazoline: Similar structure but with the toluidino group in the para position.
2-(o-Toluidino)-2-oxazoline: Similar structure but with the toluidino group in the ortho position.
2-(N-Ethyl-N-m-toluidino)ethanol: Contains an ethyl group instead of the oxazoline ring
Uniqueness
2-(m-Toluidino)-2-oxazoline is unique due to the specific positioning of the m-toluidino group, which influences its reactivity and interaction with other molecules. This positioning allows for unique substitution patterns and makes it particularly useful in the synthesis of complex organic molecules .
Propiedades
Número CAS |
65536-43-8 |
|---|---|
Fórmula molecular |
C10H12N2O |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H12N2O/c1-8-3-2-4-9(7-8)12-10-11-5-6-13-10/h2-4,7H,5-6H2,1H3,(H,11,12) |
Clave InChI |
MKENSKQNBRWBOI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC2=NCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-](/img/structure/B13932002.png)
![Acetic acid, 2-[4-[[5-amino-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]benzoyl]amino]phenyl]hydrazide](/img/structure/B13932003.png)
![Benzenamine, 4-[[2-chloro-4-[(4-methyl-2-nitrophenyl)azo]phenyl]azo]-2-methyl-](/img/structure/B13932005.png)
![1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene](/img/structure/B13932012.png)
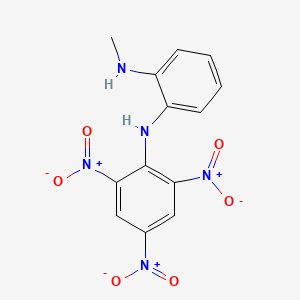


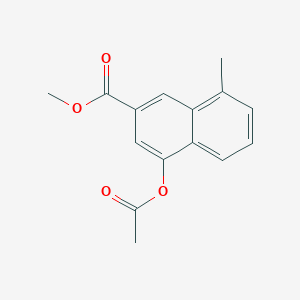
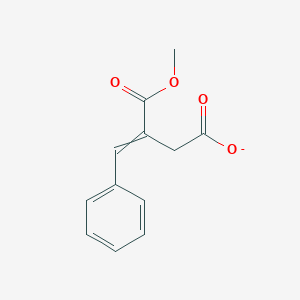
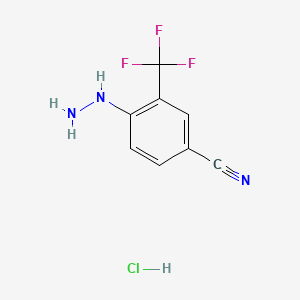
![{2-[4-(2-Methyl-thiazol-4-yl)-phenylamino]-thiazol-4-yl}-acetic acid](/img/structure/B13932034.png)
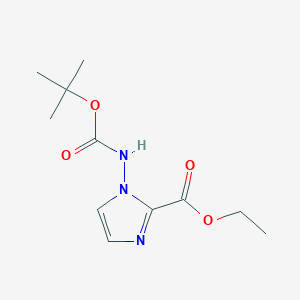
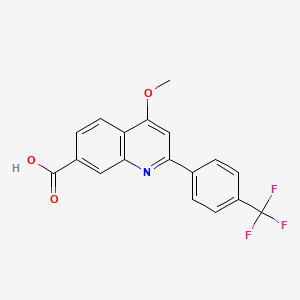
![2-Fluoro-benzo[b]thiophene](/img/structure/B13932052.png)
